Cas no 1170414-75-1 (N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide)

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a specialized thiazole-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual thiazole rings linked by an acetamide bridge, enhancing its binding affinity for biological targets. The phenylamino substitution contributes to improved solubility and interaction with aromatic systems, while the methyl group on the thiazole ring may influence metabolic stability. This compound is of interest for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors where thiazole derivatives exhibit activity. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of novel bioactive molecules.
N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide structure
1170414-75-1 structure
Product name:N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide
CAS No:1170414-75-1
MF:C15H14N4OS2
MW:330.427859783173
CID:6134715
PubChem ID:30940322

N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide
    • 2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
    • N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
    • AKOS024508026
    • F5382-0043
    • 1170414-75-1
    • N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
    • Inchi: 1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20)
    • InChI Key: IRGASJBOBULZCK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CS1)(=O)CC1=CSC(NC2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 330.06090343g/mol
  • Monoisotopic Mass: 330.06090343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 3.4

N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5382-0043-40mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
40mg
$140.0 2023-09-10
Life Chemicals
F5382-0043-15mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
15mg
$89.0 2023-09-10
Life Chemicals
F5382-0043-2μmol
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-0043-5μmol
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5382-0043-2mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
2mg
$59.0 2023-09-10
Life Chemicals
F5382-0043-20μmol
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-0043-1mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0043-30mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
30mg
$119.0 2023-09-10
Life Chemicals
F5382-0043-25mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
25mg
$109.0 2023-09-10
Life Chemicals
F5382-0043-20mg
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1170414-75-1
20mg
$99.0 2023-09-10

Additional information on N-(4-methyl-1,3-thiazol-2-yl)-2-2-(phenylamino)-1,3-thiazol-4-ylacetamide

Introduction to N-(4-methyl-1,3-thiazol-2-yl)-2-[(phenylamino)-1,3-thiazol-4-ylacetamide (CAS No. 1170414-75-1)

N-(4-methyl-1,3-thiazol-2-yl)-2-[(phenylamino)-1,3-thiazol-4-ylacetamide, with the CAS number 1170414-75-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex thiazole core structure, exhibits a unique combination of pharmacophores that make it a promising candidate for various therapeutic applications. The thiazole ring system is well-documented for its biological activity, and modifications on this scaffold often lead to compounds with enhanced pharmacological properties.

The structural motif of this compound includes two thiazole rings connected through an amide linkage. The presence of a methyl group at the 4-position of the first thiazole ring and an acetamide moiety at the 2-position of the second thiazole ring contributes to its distinctive chemical profile. Additionally, the incorporation of a phenylamino group further diversifies its interaction potential with biological targets. Such structural features are often exploited to modulate binding affinity and selectivity in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as kinase inhibition and DNA intercalation. The compound in question, N-(4-methyl-1,3-thiazol-2-yl)-2-[(phenylamino)-1,3-thiazol-4-ylacetamide, represents a significant advancement in this area.

One of the most compelling aspects of this molecule is its potential as an inhibitor of various enzymes involved in cancer progression. Thiazole derivatives have shown promise in disrupting key signaling pathways that drive tumor growth and metastasis. For instance, studies have indicated that compounds with similar structural motifs can inhibit tyrosine kinases, which are overexpressed in many cancer cells. The phenylamino group in this compound may play a crucial role in binding to the active site of these enzymes, thereby blocking their function.

Furthermore, the amide linkage between the two thiazole rings could influence the compound's solubility and bioavailability, making it more suitable for oral administration. This is a critical factor in drug development, as poor solubility can limit therapeutic efficacy. Recent advancements in computational chemistry have allowed researchers to predict and optimize such properties even before experimental synthesis. This high-throughput approach has accelerated the discovery pipeline for new drug candidates like N-(4-methyl-1,3-thiazol-2-yl)-2-[(phenylamino)-1,3-thiazol-4-ylacetamide.

Another area where this compound shows promise is in its potential application as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Thiazole derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase). The structural features of N-(4-methyl-1,3-thiazol-2-yl)-2-[(phenylamino)-1,3-thiazol-4-ylacetamide may enable it to interact with these enzymes effectively, thereby reducing inflammation and associated symptoms.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex thiazole core. These methods allow for precise control over regioselectivity and stereochemistry, which are crucial for achieving biologically active molecules. The use of such techniques underscores the importance of modern chemical methodologies in drug discovery.

In conclusion, N-(4-methyl-1,3-thiazol-2-yl)-2-[phenylamino-1,3-thiazol-4-ylacetamide (CAS No.1170414-75-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.

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